Cas no 1179022-78-6 ((3-bromophenyl)(3-fluorophenyl)methanamine)

1179022-78-6 structure
Nome do Produto:(3-bromophenyl)(3-fluorophenyl)methanamine
(3-bromophenyl)(3-fluorophenyl)methanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- (3-bromophenyl)(3-fluorophenyl)methanamine
- Benzenemethanamine, 3-bromo-α-(3-fluorophenyl)-
-
- Inchi: 1S/C13H11BrFN/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2
- Chave InChI: AILANKYWKDHJDG-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(F)C=1)(C1C=CC=C(Br)C=1)N
(3-bromophenyl)(3-fluorophenyl)methanamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106891-5.0g |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 5g |
$2277.0 | 2023-06-10 | |
Enamine | EN300-106891-1g |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 1g |
$785.0 | 2023-10-28 | |
Aaron | AR01A0F1-2.5g |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 2.5g |
$2142.00 | 2025-02-08 | |
1PlusChem | 1P01A06P-500mg |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 500mg |
$820.00 | 2023-12-26 | |
1PlusChem | 1P01A06P-1g |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 1g |
$1033.00 | 2023-12-26 | |
1PlusChem | 1P01A06P-2.5g |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 2.5g |
$1965.00 | 2023-12-26 | |
A2B Chem LLC | AV45617-500mg |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 500mg |
$681.00 | 2024-04-20 | |
Enamine | EN300-106891-2.5g |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 2.5g |
$1539.0 | 2023-10-28 | |
Enamine | EN300-106891-1.0g |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 1g |
$785.0 | 2023-06-10 | |
Enamine | EN300-106891-10.0g |
(3-bromophenyl)(3-fluorophenyl)methanamine |
1179022-78-6 | 95% | 10g |
$3376.0 | 2023-06-10 |
(3-bromophenyl)(3-fluorophenyl)methanamine Literatura Relacionada
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1179022-78-6 ((3-bromophenyl)(3-fluorophenyl)methanamine) Produtos relacionados
- 2034416-66-3(2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one)
- 1314726-47-0(2-(1-Aminocyclopropyl)benzoic acid)
- 2172247-25-3(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}pentanoic acid)
- 2103174-58-7(ethyl 7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylate)
- 1546790-45-7(3-(Chloromethyl)-2,2-dimethylheptane)
- 2227645-85-2(tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate)
- 6484-29-3(4-Hydrazino-2-phenylquinazoline)
- 1468897-94-0(2-(4-amino-2H-1,2,3-triazol-2-yl)propanoic acid)
- 2229459-31-6(5-(4-aminobutan-2-yl)-2-nitrophenol)
- 1359393-34-2(methyl 4-[(4-ethenylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate)
Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
